molecular formula C14H16ClF2N3OS B1671330 Etamicastat hydrochloride CAS No. 677773-32-9

Etamicastat hydrochloride

Katalognummer: B1671330
CAS-Nummer: 677773-32-9
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: CKRDOSZCFINPAD-RFVHGSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wird hauptsächlich in der Forschung zu Herz-Kreislauf-Erkrankungen eingesetzt, insbesondere für sein Potenzial zur Senkung des Blutdrucks .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BIA 5-453 (Hydrochlorid) umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich zugänglich gemacht. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die Zwischenprodukte beinhalten, die sorgfältig gesteuert werden, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von BIA 5-453 (Hydrochlorid) folgt den Standardpraktiken der pharmazeutischen Herstellung, einschließlich großtechnischer Synthese, Reinigung und Qualitätskontrolle. Die Verbindung wird gemäß den Good Manufacturing Practices (GMP) hergestellt, um Konsistenz und Sicherheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BIA 5-453 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving intermediates that are carefully controlled to ensure high purity and yield .

Industrial Production Methods

Industrial production of BIA 5-453 (hydrochloride) follows standard pharmaceutical manufacturing practices, including large-scale synthesis, purification, and quality control. The compound is produced in compliance with Good Manufacturing Practices (GMP) to ensure consistency and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BIA 5-453 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen werden typischerweise so gesteuert, dass die Integrität der Verbindung erhalten bleibt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Formen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

Etamicastat is primarily investigated for its antihypertensive properties. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure in hypertensive patients:

  • Clinical Study Overview : A randomized, double-blind study assessed the tolerability and pharmacodynamics of etamicastat in male patients with mild to moderate hypertension. Participants received doses of 50, 100, or 200 mg for ten days. Results indicated significant reductions in blood pressure compared to placebo groups .
  • Pharmacokinetics : The pharmacokinetic profile shows that etamicastat is rapidly absorbed with a half-life ranging from 19 to 28 hours. Its metabolism is primarily through N-acetylation, which affects its pharmacokinetics based on individual genetic variations (N-acetyltransferase phenotype) .

Heart Failure

Research indicates that etamicastat may also have applications in managing chronic heart failure:

  • Animal Studies : In cardiomyopathic hamster models, etamicastat improved survival rates and demonstrated beneficial effects on heart function by modulating sympathetic nervous system activity .
  • Mechanistic Insights : The reduction of norepinephrine not only lowers blood pressure but may also enhance renal function parameters such as renal vasodilation and diuresis .

Comparative Analysis with Other Compounds

Etamicastat's unique mechanism distinguishes it from other compounds that affect catecholamine levels. Below is a comparative table highlighting its features against similar drugs:

Compound NameMechanism of ActionUnique Features
DisulfiramInhibits dopamine β-hydroxylasePrimarily used for alcohol dependence
BupropionNorepinephrine-dopamine reuptake inhibitorAntidepressant and smoking cessation aid
ReserpineDepletes monoamines from nerve terminalsHistorically used for hypertension
PhenelzineMonoamine oxidase inhibitorUsed as an antidepressant

Etamicastat's selectivity for peripheral dopamine β-hydroxylase minimizes central nervous system side effects commonly seen with broader-acting compounds .

Safety and Tolerability

Safety assessments indicate that etamicastat is well tolerated among participants in clinical trials:

  • Adverse Events : Most reported adverse events were mild to moderate and resolved without complications. No serious adverse events were noted during trials involving repeated dosing .
  • Cardiac Safety Profile : Studies have indicated that etamicastat does not significantly affect cardiac function or induce arrhythmias at therapeutic doses, making it a promising candidate for cardiovascular therapy .

Wirkmechanismus

BIA 5-453 (hydrochloride) exerts its effects by inhibiting dopamine beta-hydroxylase, an enzyme responsible for converting dopamine to norepinephrine. This inhibition leads to reduced levels of norepinephrine, which in turn lowers blood pressure. The compound selectively targets peripheral dopamine beta-hydroxylase, minimizing central nervous system effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

BIA 5-453 (Hydrochlorid) ist einzigartig aufgrund seiner hohen Selektivität für die periphere Dopamin-beta-Hydroxylase und seines reversiblen Hemmungsmechanismus. Diese Selektivität reduziert das Risiko von Nebenwirkungen im zentralen Nervensystem, was es zu einem vielversprechenden Kandidaten für Herz-Kreislauf-Therapien macht .

Biologische Aktivität

Etamicastat hydrochloride, a reversible inhibitor of dopamine β-hydroxylase (DBH), has garnered attention for its potential therapeutic applications in managing hypertension and heart failure. This compound works by decreasing the biosynthesis of noradrenaline, thereby modulating sympathetic nervous system activity and influencing cardiovascular parameters. This article delves into the biological activity of etamicastat, highlighting its pharmacokinetics, metabolism, and clinical efficacy based on diverse research findings.

Overview of Etamicastat

Chemical Structure and Mechanism of Action:
Etamicastat, chemically known as (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride, selectively inhibits DBH, the enzyme responsible for converting dopamine to noradrenaline in sympathetic nerves. By inhibiting this enzyme, etamicastat effectively reduces noradrenaline levels in sympathetically innervated tissues, leading to various physiological effects, including decreased blood pressure and improved renal function parameters such as diuresis and natriuresis .

Pharmacokinetics

Absorption and Distribution:
Etamicastat is rapidly absorbed following oral administration, with peak plasma concentrations (C_max) typically occurring within 1 to 3 hours post-dose. The elimination half-life ranges from 18.1 to 25.7 hours . The pharmacokinetics of etamicastat are significantly influenced by the patient's N-acetyltransferase 2 (NAT2) phenotype, which affects the rate of N-acetylation—a major metabolic pathway for this compound .

Metabolism:
The primary metabolic pathway for etamicastat involves N-acetylation to form BIA 5-961, with additional pathways including oxidative deamination and glucuronidation . Approximately 40% of the administered dose is excreted in urine as unchanged etamicastat and its metabolites .

Clinical Studies and Efficacy

Hypertension Management:
Clinical trials have demonstrated that etamicastat is effective in reducing blood pressure in patients with mild to moderate hypertension. In a randomized, double-blind study involving male patients aged 18 to 65 years, doses of etamicastat (50 mg, 100 mg, and 200 mg) resulted in significant reductions in systolic and diastolic blood pressure compared to placebo over a treatment period of 10 days .

Dose (mg)Mean Decrease in Nighttime SBP (mm Hg)Statistical Significance
50-11.66P < 0.05
100-14.92P < 0.01
200-13.62P < 0.01

Animal Studies:
In spontaneously hypertensive rats (SHRs), etamicastat administration resulted in dose-dependent reductions in both systolic and diastolic blood pressure without significant reflex tachycardia . The compound also increased urinary dopamine excretion while decreasing urinary norepinephrine levels, further supporting its role in modulating sympathetic activity .

Safety and Tolerability

Etamicastat has been reported to be well tolerated across various studies. Adverse events were generally mild to moderate and resolved without long-term consequences . The pharmacokinetic variability observed among individuals is primarily attributed to differences in NAT2 phenotyping .

Eigenschaften

IUPAC Name

4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3OS.ClH/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21;/h3,5-6,11H,1-2,4,7,17H2,(H,18,21);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRDOSZCFINPAD-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677773-32-9
Record name (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etamicastat hydrochloride
Reactant of Route 2
Etamicastat hydrochloride
Reactant of Route 3
Etamicastat hydrochloride
Reactant of Route 4
Etamicastat hydrochloride
Reactant of Route 5
Etamicastat hydrochloride
Reactant of Route 6
Etamicastat hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.